4-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate
Description
4-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate is a sulfonate ester derivative characterized by a 4-(acetylamino)phenyl group linked to a 4-chloro-3-methoxybenzenesulfonate moiety. This compound belongs to a class of sulfonated aromatic molecules often investigated for their bioactivity, particularly in antimicrobial and receptor-targeting applications.
Properties
IUPAC Name |
(4-acetamidophenyl) 4-chloro-3-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-10(18)17-11-3-5-12(6-4-11)22-23(19,20)13-7-8-14(16)15(9-13)21-2/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNVOUNWCVRMPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate typically involves multiple steps. One common method involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 4-acetylaminophenol in the presence of a base such as pyridine. The reaction is usually carried out at temperatures ranging from 20°C to 60°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of nonchlorinated organic solvents that are inert towards isocyanates is also common to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Compound 17 and 18 (from ) exhibit antitubercular activity, attributed to their sulfonamide linkages and electron-withdrawing substituents (e.g., bromo in 18), which enhance interactions with bacterial targets. The target compound’s chloro and methoxy groups may similarly influence bioactivity, though its specific applications remain unelucidated.
Synthetic and Analytical Data: Compound 17 was synthesized with a 4-methylpiperazinylamino group, confirmed by ¹³C-NMR (δ 169.54 ppm for the carbonyl group) and elemental analysis (C: 47.38% found vs. 47.26% calculated) . The target compound’s synthesis would likely involve sulfonylation of 4-(acetylamino)phenol with 4-chloro-3-methoxybenzenesulfonyl chloride, analogous to methods in .
Molecular Weight and Solubility :
- The pyridinyl-containing compound has a higher molar mass (486.85 g/mol) due to its trifluoromethyl group, which may reduce aqueous solubility compared to the target compound (369.79 g/mol).
Research Findings and Implications
- Antimicrobial Potential: Compounds with sulfonamide/sulfonate cores and halogen substituents (e.g., 17, 18) show promise against Mycobacterium tuberculosis . The target compound’s chloro substituent could mimic these effects, warranting further antimicrobial testing.
- Receptor Targeting: highlights MCHR1 antagonists with acetylamino phenyl groups (e.g., FE@SNAP), suggesting that the target compound’s acetylamino moiety may be adaptable for neuropharmacological applications .
Biological Activity
4-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate, with the chemical formula C15H14ClNO5S and a molecular weight of 355.79 g/mol, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The compound features two benzene rings with various functional groups:
- An acetamido group at the para position of one benzene ring.
- A chlorinated group at the para position and a methoxy group at the meta position of the second benzene ring.
- A sulfonate group linked to the first benzene ring.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. The presence of chlorine and methoxy groups enhances the lipophilicity of the molecule, facilitating its penetration into microbial membranes. This disruption can lead to cell death through interference with metabolic pathways.
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against | Mechanism of Action |
|---|---|---|
| 4-(Acetylamino)phenyl | Gram-positive bacteria | Membrane disruption |
| 4-Chloro-3-methylphenyl | Gram-negative bacteria | Metabolic pathway interference |
| P-chlorocresol | Fungi | Disruption of cell membrane integrity |
In Vivo Studies
In vivo studies have demonstrated anti-inflammatory effects associated with this compound. Animal models showed significant reductions in inflammatory markers when treated with 4-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate, suggesting additional therapeutic potential beyond antimicrobial activity.
The mechanism of action for 4-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate is thought to involve:
- Membrane Interaction : The lipophilic nature allows it to interact with lipid membranes, leading to disruption.
- Enzymatic Inhibition : Potential inhibition of enzymes involved in critical metabolic pathways in microbial cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent study tested the compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, highlighting its potential as a novel antimicrobial agent.
- Anti-inflammatory Research : Another study investigated its effects on inflammation in a rat model. The compound reduced edema and inflammatory cytokines, indicating its dual role as both an antimicrobial and anti-inflammatory agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications. Preliminary data suggest that it is metabolized primarily in the liver, with renal excretion of metabolites being predominant. This emphasizes the importance of dosing considerations in therapeutic settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
